molecular formula C15H21Cl2N3O3 B13099613 tert-Butyl (2-(2,6-bis(chloromethyl)isonicotinamido)ethyl)carbamate

tert-Butyl (2-(2,6-bis(chloromethyl)isonicotinamido)ethyl)carbamate

Cat. No.: B13099613
M. Wt: 362.2 g/mol
InChI Key: RYRABQCVJOSVNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2-(2,6-bis(chloromethyl)isonicotinamido)ethyl)carbamate: is a synthetic organic compound with potential applications in various scientific fields. It is characterized by the presence of a tert-butyl carbamate group and a bis(chloromethyl)isonicotinamido moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(2,6-bis(chloromethyl)isonicotinamido)ethyl)carbamate typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 2,6-bis(chloromethyl)isonicotinic acid with tert-butyl carbamate under specific conditions to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-(2,6-bis(chloromethyl)isonicotinamido)ethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (2-(2,6-bis(chloromethyl)isonicotinamido)ethyl)carbamate can be used as a building block for the synthesis of more complex molecules.

Biology and Medicine: Its ability to undergo specific chemical reactions makes it a candidate for the synthesis of biologically active molecules .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may contribute to the development of new materials with specific characteristics .

Mechanism of Action

The mechanism of action of tert-Butyl (2-(2,6-bis(chloromethyl)isonicotinamido)ethyl)carbamate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.

Properties

Molecular Formula

C15H21Cl2N3O3

Molecular Weight

362.2 g/mol

IUPAC Name

tert-butyl N-[2-[[2,6-bis(chloromethyl)pyridine-4-carbonyl]amino]ethyl]carbamate

InChI

InChI=1S/C15H21Cl2N3O3/c1-15(2,3)23-14(22)19-5-4-18-13(21)10-6-11(8-16)20-12(7-10)9-17/h6-7H,4-5,8-9H2,1-3H3,(H,18,21)(H,19,22)

InChI Key

RYRABQCVJOSVNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)C1=CC(=NC(=C1)CCl)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.